Naphthalene;1,3,5-trinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene;1,3,5-trinitrobenzene is a molecular complex formed by the interaction between naphthalene and 1,3,5-trinitrobenzene in a 1:1 ratioThe interaction between naphthalene and 1,3,5-trinitrobenzene involves donor-acceptor interactions, which result in the formation of a stable complex .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, compd. with 1,3,5-trinitrobenzene(1:1) typically involves the mixing of equimolar amounts of naphthalene and 1,3,5-trinitrobenzene in an appropriate solvent. The reaction is usually carried out at room temperature, and the resulting complex is isolated by filtration and recrystallization .
Industrial Production Methods
The reaction conditions remain similar, with careful control of temperature and solvent purity to ensure the formation of the desired complex .
Chemical Reactions Analysis
Types of Reactions
Naphthalene;1,3,5-trinitrobenzene primarily undergoes donor-acceptor interactions. The complex can participate in various types of reactions, including:
Oxidation: The naphthalene moiety can undergo oxidation under specific conditions.
Reduction: The nitro groups in 1,3,5-trinitrobenzene can be reduced to amino groups.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of naphthalene.
Reduction: Amino derivatives of 1,3,5-trinitrobenzene.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
Naphthalene;1,3,5-trinitrobenzene has several scientific research applications:
Chemistry: Used as a model compound to study donor-acceptor interactions and charge-transfer complexes.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its stable complex formation.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of naphthalene, compd. with 1,3,5-trinitrobenzene(1:1) involves donor-acceptor interactions between the naphthalene and 1,3,5-trinitrobenzene molecules. The naphthalene acts as a donor, while the 1,3,5-trinitrobenzene acts as an acceptor. This interaction leads to the formation of a stable complex, which can influence the electronic properties of the individual components .
Comparison with Similar Compounds
Similar Compounds
- Naphthalene;1,3,5-trinitrobenzene
- Naphthalene, compd. with 2-methyl-1,3,5-trinitrobenzene(1:1)
- Naphthalene, compd. with 1,3,5-trinitrobenzene-1-amine(1:1)
Uniqueness
This compound is unique due to its specific donor-acceptor interaction, which results in a stable complex with distinct electronic properties.
Properties
CAS No. |
1787-27-5 |
---|---|
Molecular Formula |
C16H11N3O6 |
Molecular Weight |
341.27 g/mol |
IUPAC Name |
naphthalene;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C10H8.C6H3N3O6/c1-2-6-10-8-4-3-7-9(10)5-1;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8H;1-3H |
InChI Key |
LSDFFJYZGMHCEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=CC=CC2=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C=CC=CC2=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
1787-27-5 |
Synonyms |
naphthalene, 1,3,5-trinitrobenzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.